molecular formula C19H24O2 B14251881 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane CAS No. 188819-51-4

2-(Azulen-6-yl)-5-pentyl-1,3-dioxane

Cat. No.: B14251881
CAS No.: 188819-51-4
M. Wt: 284.4 g/mol
InChI Key: XWHJMQJKWHYFRW-UHFFFAOYSA-N
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Description

2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is an organic compound that features an azulene moiety attached to a dioxane ring. Azulene is known for its deep blue color and aromatic properties, making it an interesting subject in organic chemistry. The compound’s unique structure allows it to participate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane typically involves the Stille cross-coupling reaction. This method uses organotin reagents derived from azulenes, such as 6-(tri-n-butylstannyl)azulene, which are prepared by Pd(0)-catalyzed direct stannylation of 6-bromoazulenes with bis(tri-n-butyltin) . The reaction conditions often involve palladium catalysts and various organic electrophiles to form carbon-carbon bonds efficiently.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Azulen-6-yl)-5-pentyl-1,3-dioxane can undergo various types of chemical reactions, including:

    Oxidation: The azulene moiety can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the azulene ring, affecting its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the azulene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azulene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the azulene ring.

Scientific Research Applications

2-(Azulen-6-yl)-5-pentyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Azulen-6-yl)-5-pentyl-1,3-dioxane involves its interaction with molecular targets through its azulene moiety. The azulene ring’s aromaticity and electronic properties enable it to participate in various biochemical pathways. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound, known for its aromatic properties and deep blue color.

    Guaiazulene: A derivative of azulene with additional methyl and isopropyl groups.

    Vetivazulene: Another azulene derivative found in natural sources like vetiver oil.

Uniqueness

2-(Azulen-6-yl)-5-pentyl-1,3-dioxane is unique due to the presence of both the azulene and dioxane moieties. This combination imparts distinct electronic and structural properties, making it valuable for various applications in research and industry .

Properties

CAS No.

188819-51-4

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-azulen-6-yl-5-pentyl-1,3-dioxane

InChI

InChI=1S/C19H24O2/c1-2-3-4-6-15-13-20-19(21-14-15)18-11-9-16-7-5-8-17(16)10-12-18/h5,7-12,15,19H,2-4,6,13-14H2,1H3

InChI Key

XWHJMQJKWHYFRW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1COC(OC1)C2=CC=C3C=CC=C3C=C2

Origin of Product

United States

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